molecular formula C18H27N3O4 B15018761 3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide

3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide

Cat. No.: B15018761
M. Wt: 349.4 g/mol
InChI Key: QLWHDUZOQWFDOB-XDHOZWIPSA-N
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Description

2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to an ethoxy-propoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between an aldehyde and a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE
  • 2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE

Uniqueness

2-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE stands out due to its unique ethoxy-propoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-propan-2-ylpropanediamide

InChI

InChI=1S/C18H27N3O4/c1-5-9-25-15-8-7-14(10-16(15)24-6-2)12-19-21-18(23)11-17(22)20-13(3)4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

QLWHDUZOQWFDOB-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NC(C)C)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC(C)C)OCC

Origin of Product

United States

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